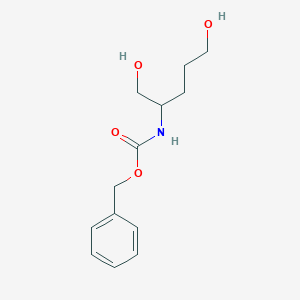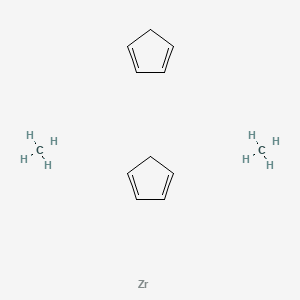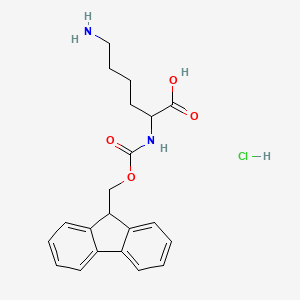
Apelin-17 (human, bovine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apelin-17 is a peptide derived from the apelin gene, which encodes a pre-proprotein of 77 amino acids. This peptide is an endogenous ligand for the apelin receptor, also known as APJ, a G-protein-coupled receptor. Apelin-17 is one of the several active forms of apelin, which include apelin-36, apelin-13, and pyr-apelin-13. It was initially isolated from bovine stomach extracts and has since been found to play a significant role in various physiological processes, including cardiovascular regulation, fluid homeostasis, and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Apelin-17 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of Apelin-17 involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain the final product. This method ensures high purity and yield, making it suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Apelin-17 primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used to oxidize methionine residues in Apelin-17.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds in the peptide.
Substitution: Amino acid substitution can be achieved through site-directed mutagenesis during peptide synthesis.
Major Products
The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation of methionine residues can lead to the formation of methionine sulfoxide, affecting the peptide’s function .
Scientific Research Applications
Apelin-17 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling pathways, particularly those involving the apelin receptor.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, metabolic disorders, and fluid homeostasis regulation.
Industry: Utilized in the development of peptide-based drugs and as a research tool in pharmacology .
Mechanism of Action
Apelin-17 exerts its effects by binding to the apelin receptor (APJ), activating various intracellular signaling pathways. These pathways include the phosphoinositide 3-kinase (PI3K), extracellular signal-regulated kinase (ERK1/2), protein kinase B (AKT), and 5’AMP-activated protein kinase (AMPK) pathways. Activation of these pathways leads to diverse physiological effects, such as vasodilation, angiogenesis, and modulation of fluid balance .
Comparison with Similar Compounds
Similar Compounds
Apelin-36: A longer peptide form with similar biological activities but different tissue distribution.
Apelin-13: A shorter peptide form with higher potency in some biological assays.
Elabela: Another endogenous ligand for the apelin receptor with distinct physiological roles
Uniqueness of Apelin-17
Apelin-17 is unique due to its specific binding affinity and activation profile for the apelin receptor. It exhibits distinct signaling properties compared to other apelin isoforms, making it a valuable tool for studying the apelinergic system and its therapeutic potential .
Properties
Molecular Formula |
C96H156N34O20S |
|---|---|
Molecular Weight |
2138.6 g/mol |
IUPAC Name |
2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[5-carbamimidamido-2-[[5-carbamimidamido-2-[[2-(2,6-diaminohexanoylamino)-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C96H156N34O20S/c1-55(2)47-67(83(140)127-71(53-131)86(143)125-69(50-58-51-109-54-115-58)85(142)116-60(26-11-13-38-98)78(135)114-52-76(133)128-43-18-31-72(128)87(144)122-66(36-46-151-3)91(148)130-45-20-33-74(130)89(146)126-70(92(149)150)49-57-23-8-5-9-24-57)124-81(138)63(29-16-41-112-95(105)106)120-88(145)73-32-19-44-129(73)90(147)65(30-17-42-113-96(107)108)121-82(139)64(34-35-75(100)132)119-80(137)61(27-14-39-110-93(101)102)117-79(136)62(28-15-40-111-94(103)104)118-84(141)68(48-56-21-6-4-7-22-56)123-77(134)59(99)25-10-12-37-97/h4-9,21-24,51,54-55,59-74,131H,10-20,25-50,52-53,97-99H2,1-3H3,(H2,100,132)(H,109,115)(H,114,135)(H,116,142)(H,117,136)(H,118,141)(H,119,137)(H,120,145)(H,121,139)(H,122,144)(H,123,134)(H,124,138)(H,125,143)(H,126,146)(H,127,140)(H,149,150)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113) |
InChI Key |
SVWSKJCJNAIKNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


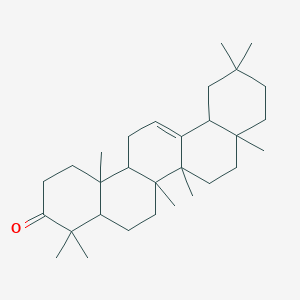

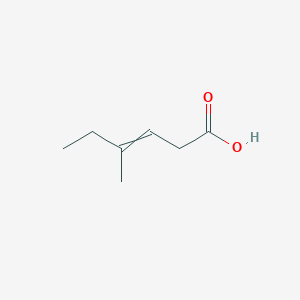
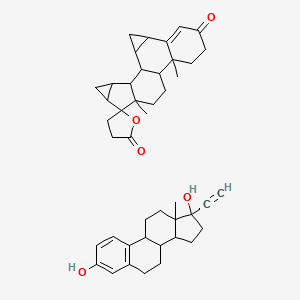
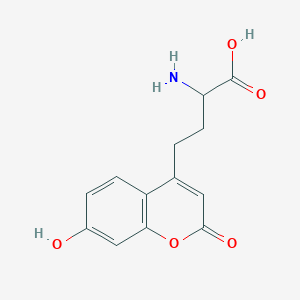
![17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13390965.png)
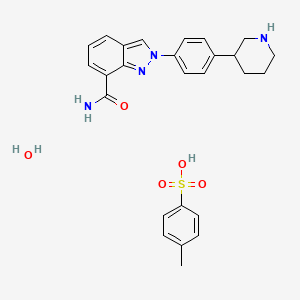
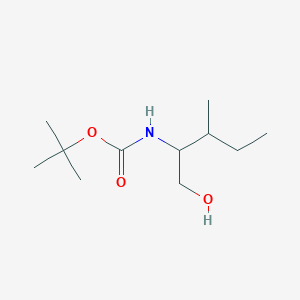
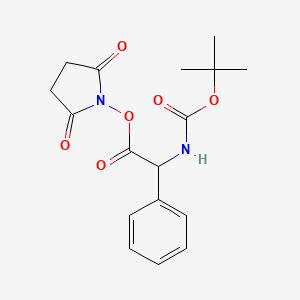
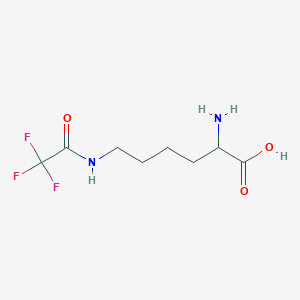
![[1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione, 3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-methyl-5-methylene-, (3Z,6R,14aR,14bR)-](/img/structure/B13390997.png)
